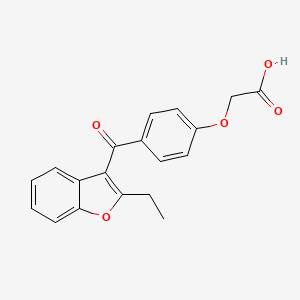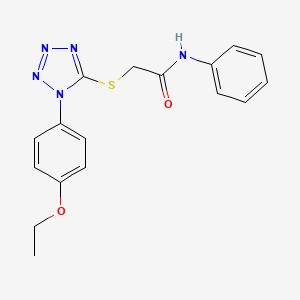
1-butyl-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,5-dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound, with the molecular formula C10H17N, is characterized by the presence of butyl and dimethyl substituents on the pyrrole ring. Pyrroles are known for their biological and chemical significance, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1-butyl-2,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with butylamine under acidic conditions to form the desired pyrrole derivative. Another method includes the condensation of 2,5-dimethylfuran with butylamine in the presence of a catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
1-Butyl-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-butyl-2,5-dimethylpyrrolidine.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 3 and 4 positions of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,5-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrrole-based compounds in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-butyl-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2,5-dimethyl-1H-pyrrole can be compared with other pyrrole derivatives such as:
2,5-Dimethyl-1H-pyrrole: Lacks the butyl substituent, leading to different chemical and biological properties.
1-Butyl-1H-pyrrole: Lacks the dimethyl substituents, affecting its reactivity and applications.
1-Butyl-2,5-dimethyl-3,4-dihydro-1H-pyrrole: A reduced form with different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
20282-40-0 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
1-butyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-8-11-9(2)6-7-10(11)3/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
JGKOPBGMDUJNPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]propanoic acid](/img/structure/B11976017.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11976049.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)
